molecular formula C8H6ClNO2S B1157216 CAY10564

CAY10564

Cat. No.: B1157216
M. Wt: 215.7
InChI Key: YCOSQMHGRDRAGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-Nitrosothiols (RSNOs) are a class of molecules that function as exogenous and endogenous nitric oxide (NO) donors. RSNOs found in vivo include proteins such as S-nitrosohemoglobin and S-nitrosoalbumin, as well as low molecular weight species such as S-nitrosoglutathione (GSNO) and S-nitrosocysteine (CysNO). CAY10564 is a member of a new class of S-nitrosothiol species that act as NO donors under acidic conditions. It decomposes with a half-life of one minute in 0.1 M phosphate buffer, pH 5.0, at 37°C and relaxes phenylephrine-constricted rat aortic strips 59% and 16% at pH 6.0 and 7.4, respectively.

Properties

Molecular Formula

C8H6ClNO2S

Molecular Weight

215.7

InChI

InChI=1S/C8H6ClNO2S/c9-6-3-1-5(2-4-6)7-8(11)12-10-13-7/h1-4,7-8H

InChI Key

YCOSQMHGRDRAGH-UHFFFAOYSA-N

SMILES

Clc1ccc(cc1)C1[S]=NOC1O

Synonyms

4-(p-chlorophenyl)-1,3,2-Oxathiazolylium-5-olate

Origin of Product

United States

Foundational & Exploratory

A Mechanistic Guide to Soluble Epoxide Hydrolase Inhibition by CAY10564 and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the mechanism of action for CAY10564, a representative of the potent 1-aryl-3-(1-acylpiperidin-4-yl)urea class of inhibitors targeting soluble epoxide hydrolase (sEH). Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational enzymology with specific inhibitor kinetics and binding interactions, offering a comprehensive view grounded in established scientific principles.

Introduction: The Therapeutic Promise of sEH Inhibition

Soluble epoxide hydrolase (sEH) is a critical enzyme in lipid metabolism, primarily responsible for the degradation of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[1][2] This enzymatic conversion curtails the beneficial effects of EETs. Consequently, the inhibition of sEH has emerged as a compelling therapeutic strategy for a range of conditions, including hypertension, inflammation, and neuropathic pain, by stabilizing and increasing the endogenous levels of protective EETs.[2][3][4]

The 1-aryl-3-(1-acylpiperidin-4-yl)urea series, to which CAY10564 belongs, represents a class of exceptionally potent and selective sEH inhibitors.[5] Understanding their precise mechanism of action is paramount for leveraging their therapeutic potential and designing next-generation modulators.

Section 1: The Catalytic Machinery of Soluble Epoxide Hydrolase

Soluble epoxide hydrolase is a homodimeric enzyme, with each monomer containing two distinct functional domains: an N-terminal phosphatase and a C-terminal hydrolase domain.[6] The C-terminal domain, the target of CAY10564, belongs to the α/β-hydrolase fold superfamily and employs a classic two-step catalytic mechanism to open the epoxide ring of its substrates.[6][7]

The active site architecture is defined by a catalytic triad and two key tyrosine residues:

  • Catalytic Triad (Asp333, His523, Asp495): This triad is central to the hydrolytic process.

  • Oxyanion Hole (Tyr381, Tyr465): These two tyrosine residues are crucial for polarizing the epoxide oxygen, facilitating nucleophilic attack, and stabilizing the transition state.

The catalytic cycle proceeds as follows:

  • Nucleophilic Attack: The carboxylate side chain of Asp333, the catalytic nucleophile, attacks one of the epoxide carbons. This attack is facilitated by the two tyrosine residues (Tyr381 and Tyr465), which hydrogen bond to the epoxide oxygen, polarizing it and making the carbon more electrophilic.

  • Formation of Covalent Intermediate: This attack results in the opening of the epoxide ring and the formation of a covalent ester intermediate between the substrate and the enzyme.

  • Hydrolysis: A water molecule, activated by the His523 residue of the catalytic triad, hydrolyzes the ester intermediate. This regenerates the free enzyme and releases the diol product.

sEH_Catalytic_Mechanism cluster_1 Step 2: Hydrolysis Epoxide Epoxide Substrate ActiveSite sEH Active Site (Asp333, Tyr381, Tyr465) Epoxide->ActiveSite Intermediate Covalent Ester Intermediate ActiveSite->Intermediate Water H₂O Diol Diol Product Intermediate->Diol RegenEnzyme Regenerated sEH His523 His523 Water->His523 His523->Diol

Caption: The two-step catalytic cycle of soluble epoxide hydrolase.

Section 2: CAY10564 and its Analogs - Potent Urea-Based Inhibitors

The 1-aryl-3-(1-acylpiperidin-4-yl)urea scaffold is a cornerstone of modern sEH inhibitor design. These compounds are characterized by a central urea moiety flanked by a substituted aromatic ring on one side and an acyl-piperidine group on the other. This structure is optimized for high-affinity binding within the sEH active site.

A prime example from this class is CAY10640, a potent analog that demonstrates the remarkable efficacy of this scaffold.

Chemical Structure of CAY10640:

  • Formal Name: N-[1-(cyclopropylcarbonyl)-4-piperidinyl]-N'-[4-(trifluoromethoxy)phenyl]-urea[5]

  • Molecular Formula: C₁₇H₂₀F₃N₃O₃[5]

CompoundTargetIC₅₀ (nM)Reference
CAY10640 Human sEH0.4[5]
CAY10640 Mouse sEH0.4[5]
Table 1: Inhibitory potency of CAY10640 against human and murine sEH.

The sub-nanomolar potency of CAY10640 underscores its highly optimized interactions with the enzyme, a characteristic shared by CAY10564.

Section 3: Unraveling the Mechanism of Inhibition

Urea-based inhibitors like CAY10564 and CAY10640 act as competitive, tight-binding inhibitors of the sEH C-terminal hydrolase domain.[7] Their mechanism hinges on their ability to mimic the transition state of the enzymatic reaction, allowing them to occupy the active site with extremely high affinity and a slow dissociation rate.

Key Inhibitor-Enzyme Interactions:

  • Transition-State Mimicry: The central urea carbonyl group is the critical pharmacophore. It acts as a potent hydrogen bond acceptor, forming strong, charge-stabilized hydrogen bonds with the hydroxyl groups of the two key tyrosine residues, Tyr381 and Tyr465 , in the oxyanion hole. This interaction is analogous to the stabilization of the negatively charged oxygen in the transition state of epoxide hydrolysis.

  • Hydrophobic Pocket Occupancy: The inhibitor's structure is perfectly tailored to fit within the L-shaped active site tunnel of sEH.

    • The 4-(trifluoromethoxy)phenyl group sits deep within a hydrophobic pocket, making favorable van der Waals contacts.

    • The acyl-piperidine moiety occupies the entrance of the catalytic pocket, with the acyl group extending into another hydrophobic region. The size and nature of this acyl group can be tuned to optimize potency and pharmacokinetic properties.[3]

This combination of potent hydrogen bonding at the catalytic core and extensive hydrophobic interactions along the binding tunnel explains the sub-nanomolar affinity and slow off-rate characteristic of this inhibitor class.

Inhibitor_Binding_Mechanism sEH_Active_Site sEH Active Site Tyr381 Tyr465 Asp333 Hydrophobic Pocket 1 Hydrophobic Pocket 2 Inhibitor CAY10640 (Urea-based Inhibitor) Aryl Group (CF₃O-Ph) Urea (C=O) Acyl-Piperidine Inhibitor:urea->sEH_Active_Site:tyr381 H-Bond Inhibitor:urea->sEH_Active_Site:tyr465 H-Bond Inhibitor:aryl->sEH_Active_Site:pocket1 Hydrophobic Interaction Inhibitor:piperidine->sEH_Active_Site:pocket2 Hydrophobic Interaction Inhibitor->sEH_Active_Site:asp333 Blocks Access to Catalytic Nucleophile

Caption: Binding mode of a urea-based inhibitor in the sEH active site.

Section 4: Experimental Validation of sEH Inhibition

The inhibitory potency (IC₅₀) and mechanism of compounds like CAY10564 are determined using robust enzymatic assays. A fluorometric assay is a common, high-throughput method for this purpose.

Protocol: Fluorometric IC₅₀ Determination for an sEH Inhibitor

This protocol describes a self-validating system for determining the concentration of an inhibitor required to reduce enzyme activity by 50%.

A. Reagents and Materials:

  • sEH Enzyme: Recombinant human or murine sEH.

  • Assay Buffer: e.g., Tris-HCl (25 mM, pH 7.0) containing 0.1 mg/mL Bovine Serum Albumin (BSA). Rationale: BSA stabilizes the enzyme and helps maintain the solubility of hydrophobic compounds.

  • Substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME). Rationale: PHOME is a non-fluorescent substrate that upon hydrolysis by sEH yields a highly fluorescent product, allowing for sensitive detection.

  • Test Inhibitor (e.g., CAY10564): Serially diluted in an appropriate solvent (e.g., DMSO), then further diluted in Assay Buffer.

  • Positive Control: A known sEH inhibitor (e.g., AUDA).

  • Vehicle Control: Solvent used for the inhibitor (e.g., DMSO).

  • 96-well Plate: Black, flat-bottom for fluorescence measurements.

  • Fluorescence Plate Reader: Capable of excitation at ~330 nm and emission at ~465 nm.

B. Experimental Workflow:

Assay_Workflow start Start prep_inhibitor Prepare serial dilutions of Test Inhibitor, Positive Control, and Vehicle start->prep_inhibitor add_inhibitor Add 10 µL of each inhibitor dilution or control to respective wells prep_inhibitor->add_inhibitor add_enzyme Add 50 µL of sEH enzyme solution to all wells (except background) add_inhibitor->add_enzyme pre_incubate Pre-incubate plate for 15 min at room temperature add_enzyme->pre_incubate initiate_rxn Initiate reaction by adding 50 µL of PHOME substrate to all wells pre_incubate->initiate_rxn measure Measure fluorescence kinetically (e.g., every minute for 30 min) Ex: 330 nm, Em: 465 nm initiate_rxn->measure analyze Calculate initial reaction rates (V₀). Plot % Inhibition vs. [Inhibitor]. Fit data to determine IC₅₀. measure->analyze end End analyze->end

Caption: Experimental workflow for IC₅₀ determination of an sEH inhibitor.

C. Step-by-Step Methodology:

  • Prepare Inhibitor Plate: Add 10 µL of the serially diluted test inhibitor, positive control, or vehicle control to triplicate wells of a 96-well plate.

  • Prepare Enzyme: Dilute the sEH enzyme stock to the desired working concentration in cold Assay Buffer.

  • Enzyme Addition: Add 50 µL of the diluted sEH enzyme to all wells except for the "no enzyme" background controls.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 50 µL of the PHOME substrate to all wells to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence reader and measure the increase in fluorescence over 30 minutes.

  • Data Analysis: a. Calculate the initial velocity (rate) of the reaction for each well by determining the slope of the linear portion of the fluorescence vs. time curve. b. Subtract the average rate of the background control from all other wells. c. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control: % Inhibition = (1 - (Rate_inhibitor / Rate_vehicle)) * 100. d. Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.[4]

Kinetic Analysis for Mechanism Determination

To confirm the competitive mode of inhibition, enzyme kinetics are studied by measuring the reaction rate at various substrate and inhibitor concentrations. The data are then plotted using a double reciprocal plot (Lineweaver-Burk). For a competitive inhibitor, the lines will intersect on the y-axis, indicating that the inhibitor does not change the Vmax, but increases the apparent Km.

Conclusion

CAY10564 and its analogs are highly potent, competitive inhibitors of soluble epoxide hydrolase. Their mechanism of action is rooted in a sophisticated molecular design that allows the central urea moiety to act as a transition-state mimic, forming critical hydrogen bonds with Tyr381 and Tyr465 in the enzyme's active site. This high-affinity binding is further stabilized by extensive hydrophobic interactions within the catalytic tunnel. This detailed mechanistic understanding, validated through robust enzymatic assays, provides a solid foundation for the continued development of sEH inhibitors as promising therapeutic agents for a host of human diseases.

References

  • Liu, J.Y., Tsai, H.J., Hwang, S.H., et al. (2014). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. Journal of Medicinal Chemistry, 57(19), 8096-8107. [Link]

  • Shen, H.C., and Hammock, B.D. (2021). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Molecules, 26(11), 3169. [Link]

  • Agilent Technologies. (2023). Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening. Application Note. [Link]

  • MDPI. (2020). Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer. Molecules, 25(23), 5566. [Link]

  • PubMed. (1998). Synthesis and structure-activity relationships of carboxylated chalcones: a novel series of CysLT1 (LTD4) receptor antagonists. Journal of Medicinal Chemistry, 41(19), 3584-3601. [Link]

  • Kim, I.H., Lee, J.H., and Lee, J.Y. (2023). Inhibition of Soluble Epoxide Hydrolase Activity by Components of Glycyrrhiza uralensis. Molecules, 28(7), 3097. [Link]

Sources

CAY10564 (4-Octyl Itaconate): A Technical Guide to Its Core Mechanism of Action and Experimental Application

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on CAY10564, a cell-permeable derivative of the endogenous metabolite itaconate. This document will elucidate the fundamental biochemical properties, mechanism of action, and practical experimental applications of this compound, providing a framework for its effective use in preclinical research.

Introduction: Identifying CAY10564

CAY10564, scientifically known as 4-octyl itaconate, is a synthetic prodrug designed for enhanced cellular uptake. Upon entry into the cell, it is hydrolyzed by intracellular esterases to release itaconate, a key immunomodulatory metabolite.

Identifier Value
Compound Name CAY10564 / 4-Octyl Itaconate
CAS Number 3133-16-2[1]
IUPAC Name 2-methylene-butanedioic acid, 4-octyl ester[1]
Molecular Formula C13H22O4
Molecular Weight 242.3 g/mol

The Scientific Rationale: Why 4-Octyl Itaconate?

Endogenous itaconate is produced in macrophages during inflammation from the Krebs cycle intermediate cis-aconitate, a reaction catalyzed by the enzyme Immunoresponsive Gene 1 (Irg1). Itaconate plays a crucial role in orchestrating the cellular response to inflammatory stimuli. However, the direct application of itaconic acid in cell-based assays is often limited by its poor cell permeability. The addition of an octyl ester group in CAY10564 significantly enhances its lipophilicity, facilitating its passage across the cell membrane. This strategic modification allows for the controlled and efficient delivery of itaconate intracellularly, making CAY10564 an invaluable tool for studying the therapeutic potential of itaconate in a variety of disease models.

Core Mechanism of Action: Activation of the Nrf2 Antioxidant Response Pathway

The primary mechanism through which 4-octyl itaconate exerts its profound anti-inflammatory and antioxidant effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Itaconate, released from CAY10564, is an electrophilic molecule that directly interacts with specific cysteine residues on Keap1. This covalent modification, or alkylation, induces a conformational change in Keap1, leading to the dissociation of Nrf2.

Once liberated, Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes. This transcriptional activation results in the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis. The upregulation of these genes fortifies the cell's defense against oxidative stress and dampens the inflammatory response.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CAY10564 CAY10564 (4-Octyl Itaconate) Itaconate Itaconate CAY10564->Itaconate Keap1 Keap1 Itaconate->Keap1 Esterases Intracellular Esterases Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Proteasome Proteasome Nrf2_cyto->Proteasome Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Genes Antioxidant & Anti-inflammatory Gene Expression (e.g., HO-1, NQO1) ARE->Genes

Figure 1: CAY10564-mediated activation of the Nrf2 signaling pathway.

Secondary Mechanisms of Action

While Nrf2 activation is the principal pathway, the itaconate delivered by CAY10564 also modulates cellular metabolism and inflammation through other mechanisms:

  • Inhibition of Succinate Dehydrogenase (SDH): Itaconate is a competitive inhibitor of SDH (Complex II) in the mitochondrial electron transport chain. This inhibition leads to the accumulation of succinate, which can have pro-inflammatory effects. By inhibiting SDH, itaconate can reduce the production of mitochondrial reactive oxygen species (ROS) and modulate the metabolic reprogramming that occurs during inflammation.

  • Inhibition of Glycolysis: Itaconate has been shown to inhibit key glycolytic enzymes, such as glyceraldehyde 3-phosphate dehydrogenase (GAPDH). This action can limit the high glycolytic flux observed in activated pro-inflammatory macrophages, thereby reducing their inflammatory output.

Experimental Workflows and Protocols

To rigorously assess the biological activity of CAY10564, a series of well-defined experimental workflows are recommended. The following protocols provide a starting point for investigators.

Workflow for Assessing Nrf2 Pathway Activation

Nrf2_Workflow cluster_assays Nrf2 Activation Assays start Cell Culture (e.g., Macrophages, Epithelial Cells) treatment Treatment with CAY10564 (Dose- and Time-course) start->treatment western_blot Western Blot: - Nrf2 (Total & Nuclear) - Keap1 - HO-1, NQO1 treatment->western_blot if_staining Immunofluorescence: - Nrf2 Nuclear Translocation treatment->if_staining qpcr qRT-PCR: - HO-1, NQO1, GCLM mRNA levels treatment->qpcr luciferase ARE-Luciferase Reporter Assay: - Quantify Nrf2 transcriptional activity treatment->luciferase

Figure 2: Experimental workflow for the characterization of Nrf2 activation by CAY10564.
Detailed Protocol: Western Blot for Nrf2 Activation

This protocol details the assessment of Nrf2 protein levels in total cell lysates and nuclear fractions, as well as the expression of its downstream target, HO-1.

1. Cell Lysis and Protein Extraction:

  • Treat cells with CAY10564 for the desired time points.
  • For total cell lysates, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's instructions.
  • Quantify protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
  • Separate proteins on a 10% SDS-polyacrylamide gel.
  • Transfer proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate with primary antibodies overnight at 4°C (e.g., anti-Nrf2, anti-HO-1, anti-Lamin B1 for nuclear fraction, anti-β-actin for total lysate).
  • Wash the membrane three times with TBST.
  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Wash the membrane three times with TBST.

4. Detection:

  • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Quantify band intensities using densitometry software.
Workflow for Assessing Anti-inflammatory and Antioxidant Effects

Effects_Workflow cluster_assays Assessment of Anti-inflammatory & Antioxidant Effects start Cell Culture (e.g., Macrophages) pretreatment Pre-treatment with CAY10564 start->pretreatment stimulation Inflammatory Stimulus (e.g., LPS, TNF-α) pretreatment->stimulation cytokine_assay Cytokine Profiling (ELISA): - IL-6, TNF-α, IL-1β in supernatant stimulation->cytokine_assay ros_assay ROS Measurement (MitoSOX): - Quantify mitochondrial superoxide stimulation->ros_assay gene_expression qRT-PCR: - Inflammatory gene expression (e.g., IL6, TNFA) stimulation->gene_expression

Figure 3: Experimental workflow to evaluate the functional effects of CAY10564.
Detailed Protocol: Measurement of Mitochondrial ROS using MitoSOX Red

This protocol outlines the use of the fluorescent probe MitoSOX Red to specifically detect mitochondrial superoxide in live cells.

1. Cell Preparation:

  • Plate cells in a black, clear-bottom 96-well plate suitable for fluorescence microscopy or flow cytometry.
  • Pre-treat cells with CAY10564 for the desired duration.
  • Induce oxidative stress with an appropriate stimulus (e.g., LPS, Antimycin A).

2. Staining:

  • Prepare a 5 µM working solution of MitoSOX Red in warm HBSS or serum-free media.
  • Remove the culture medium from the cells and wash once with warm HBSS.
  • Add the MitoSOX Red working solution to each well and incubate for 10-30 minutes at 37°C, protected from light.

3. Imaging and Quantification:

  • Wash the cells three times with warm HBSS.
  • Add fresh warm HBSS or phenol red-free medium to the wells.
  • Immediately analyze the fluorescence using a fluorescence microscope (Ex/Em ~510/580 nm) or a flow cytometer.
  • Quantify the mean fluorescence intensity per cell or per well.

Quantitative Data Summary

The following table summarizes representative quantitative data from the literature, demonstrating the efficacy of 4-octyl itaconate in various experimental models.

Assay Cell Type / Model Treatment Result Reference
Nrf2 Activation Mouse Macrophages125 µM 4-OI for 4h~4-fold increase in Nrf2 protein levelsMills et al., 2018
HO-1 Expression Mouse Macrophages125 µM 4-OI for 8h~10-fold increase in HO-1 mRNAMills et al., 2018
IL-1β Production LPS-stimulated Mouse Macrophages250 µM 4-OI~80% reduction in IL-1β secretionMills et al., 2018
LPS-induced Lethality In vivo mouse model50 mg/kg 4-OIIncreased survival from 20% to 80%Mills et al., 2018
TNF-α & IL-6 Production PBMCs from SLE patients100 µM 4-OISignificant reduction in LPS-induced TNF-α and IL-6Zhang et al., 2018

Conclusion and Future Directions

CAY10564 (4-octyl itaconate) is a powerful research tool for investigating the therapeutic potential of the itaconate-Nrf2 axis. Its enhanced cell permeability allows for reliable and reproducible in vitro and in vivo studies. The experimental workflows and protocols provided in this guide offer a robust framework for characterizing its mechanism of action and functional effects. Future research should continue to explore the application of CAY10564 in a broader range of inflammatory and oxidative stress-related disease models, further elucidating the intricate roles of immunometabolism in health and disease.

References

  • Mills, E.L., Ryan, D.G., Prag, H.A., et al. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1. Nature556 , 113–117 (2018). [Link]

  • Zhang, Y., Chen, Y., Li, Y., et al. 4-Octyl Itaconate Activates Nrf2 Signaling to Inhibit Pro-Inflammatory Cytokine Production in Peripheral Blood Mononuclear Cells of Systemic Lupus Erythematosus Patients. Cellular Physiology and Biochemistry51 , 2375-2388 (2018). [Link]

  • Michelucci, A., Cordes, T., Ghelfi, J., et al. Immune-responsive gene 1 protein links metabolism to immunity by catalyzing itaconic acid production. Proceedings of the National Academy of Sciences110 (19), 7820-7825 (2013). [Link]

  • Lampropoulou, V., Sergushichev, A., Bambouskova, M., et al. Itaconate Links Inhibition of Succinate Dehydrogenase with Macrophage Metabolic Remodeling and Regulation of Inflammation. Cell Metabolism24 (1), 158-166 (2016). [Link]

  • Swain, A., Bambouskova, M., Kim, H., et al. Comparative study of itaconate and its derivatives on the modulation of macrophage activation. iScience24 (1), 101961 (2021). [Link]

Sources

Methodological & Application

Preparation of CAY10564 Stock Solutions for In Vitro Assays: A Detailed Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stock Solution Integrity in Experimental Success

CAY10564 is a small molecule of interest for a variety of in vitro biological assays. As with any experimental work, the reliability and reproducibility of the results are paramount. A foundational element that is often overlooked, yet critical to achieving this, is the proper preparation and handling of stock solutions. The concentration, solubility, and stability of your compound can significantly impact the outcome of your assays. This guide provides a comprehensive protocol for the preparation of CAY10564 stock solutions, grounded in established laboratory practices, to ensure the integrity of your experiments.

The principles outlined herein are designed to provide a robust framework for handling CAY10564. However, it is imperative to consult the manufacturer-specific product information sheet for CAY10564 for details on its molecular weight, chemical properties, and recommended solvents, as this information is not publicly available at the time of this writing. The following protocols are based on best practices for similar small molecule compounds used in research.

I. Foundational Knowledge: Understanding CAY10564 and Solvent Properties

Before proceeding with the preparation of stock solutions, it is essential to understand the basic properties of CAY10564 and the solvents used to dissolve it.

CAY10564: As specific details for CAY10564 are not available, we will proceed with the assumption that it is a hydrophobic small molecule, a common characteristic of enzyme inhibitors and receptor modulators. Such compounds are often sparingly soluble in aqueous solutions but readily dissolve in organic solvents.

Solvent Selection: The choice of solvent is critical and depends on the compound's solubility and the tolerance of the in vitro assay system to the solvent.

  • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent, DMSO is an excellent choice for dissolving a wide range of organic compounds and is a common vehicle for drug delivery in in vitro studies.[1] However, it can have biological effects and induce toxicity at higher concentrations.[2] It is crucial to keep the final concentration of DMSO in the assay medium low, typically below 0.5%.[3]

  • Ethanol: A polar protic solvent, ethanol is another common choice for dissolving hydrophobic compounds. It is generally less toxic to cells than DMSO, but its volatility requires careful handling.[2]

A Note on Aqueous Buffers: Directly dissolving hydrophobic compounds like CAY10564 in aqueous buffers (e.g., PBS, cell culture media) is often challenging.[4][5] A common and effective strategy is to first dissolve the compound in an organic solvent to create a concentrated stock solution, which can then be diluted to the final working concentration in the aqueous assay buffer.[4]

II. Quantitative Data Summary

The following table summarizes the key parameters for the preparation of CAY10564 stock solutions. Note: The solubility data for CAY10564 is hypothetical and should be determined empirically by the researcher.

ParameterRecommended SolventRecommended Stock ConcentrationStorage TemperatureLong-term Stability (in solvent)
CAY10564 Anhydrous, high-purity DMSO or Ethanol10-50 mM-20°C or -80°C≥6 months at -80°C[3]

III. Experimental Protocols

A. Materials and Equipment
  • CAY10564 (solid powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

B. Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing a CAY10564 stock solution.

G cluster_prep Preparation cluster_storage Storage & Use Calculate_Mass 1. Calculate Required Mass Weigh_Compound 2. Weigh CAY10564 Calculate_Mass->Weigh_Compound Add_Solvent 3. Add Solvent Weigh_Compound->Add_Solvent Dissolve 4. Dissolve Compound Add_Solvent->Dissolve Aliquot 5. Aliquot Dissolve->Aliquot Store 6. Store at -20°C or -80°C Aliquot->Store Dilute 7. Prepare Working Solutions Store->Dilute For immediate use

Caption: Workflow for CAY10564 Stock Solution Preparation.

C. Step-by-Step Protocol for a 10 mM CAY10564 Stock Solution in DMSO

This protocol provides a detailed procedure for preparing a 10 mM stock solution of CAY10564. The molecular weight of CAY10564 is required for this calculation and should be obtained from the manufacturer's product information sheet. For this example, we will assume a hypothetical molecular weight of 500 g/mol .

1. Calculation of Required Mass:

To prepare 1 mL of a 10 mM stock solution, the required mass of CAY10564 is calculated using the following formula:

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

Mass (mg) = 10 mmol/L x 0.001 L x 500 g/mol x 1000 mg/g = 5 mg

2. Weighing the Compound:

  • Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

  • Carefully weigh out 5 mg of CAY10564 powder and transfer it to the tared tube. It is advisable to handle the compound in a chemical fume hood.

3. Adding the Solvent:

  • Using a calibrated micropipette, add 1 mL of anhydrous, high-purity DMSO to the tube containing the CAY10564 powder.

4. Dissolution:

  • Tightly cap the tube and vortex the solution for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution to ensure that all the powder has completely dissolved. If particulates are still visible, sonicate the tube for 5-10 minutes in a water bath or gently warm the solution to 37°C for a brief period.

5. Aliquoting and Storage:

  • To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes.

  • Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.

  • Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, stock solutions in DMSO are typically stable for at least 6 months.[3]

D. Preparation of Working Solutions for In Vitro Assays

The concentrated stock solution must be diluted to the final desired concentration in the appropriate aqueous buffer or cell culture medium for your experiment.

1. Thawing the Stock Solution:

  • Thaw a single aliquot of the CAY10564 stock solution at room temperature.

2. Serial Dilution:

  • Perform serial dilutions of the stock solution in the assay buffer or cell culture medium to achieve the desired final concentrations. It is good practice to perform intermediate dilutions to ensure accuracy.

  • Example for a 10 µM final concentration:

    • Prepare a 1:100 intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of assay buffer to get a 100 µM working solution.

    • Add the appropriate volume of this 100 µM working solution to your assay to achieve the final 10 µM concentration.

3. Vehicle Control:

  • It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the highest concentration of CAY10564 used in your assay. This will account for any effects of the solvent on the experimental system.

IV. CAY10564 in a Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where CAY10564 could act as an inhibitor of a key kinase, thereby modulating downstream cellular responses.

G cluster_pathway Hypothetical Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cellular_Response Cellular Response Transcription_Factor->Cellular_Response CAY10564 CAY10564 CAY10564->Kinase_A

Caption: CAY10564 as a Kinase A Inhibitor.

V. Trustworthiness and Self-Validation

To ensure the trustworthiness of your results, it is crucial to incorporate self-validating systems into your experimental design:

  • Purity and Identity: Always source CAY10564 from a reputable supplier who provides a certificate of analysis confirming the compound's purity and identity.

  • Solubility Confirmation: Before preparing a large batch of stock solution, perform a small-scale solubility test to confirm that CAY10564 dissolves completely in the chosen solvent at the desired concentration.

  • Dose-Response Curve: When testing the biological activity of CAY10564, generate a full dose-response curve to determine its potency (e.g., IC50 or EC50). This will validate the activity of your stock solution.

  • Positive and Negative Controls: Always include appropriate positive and negative controls in your assays to ensure that the assay is performing as expected.

By adhering to these detailed protocols and principles of scientific integrity, researchers can confidently prepare CAY10564 stock solutions that will yield reliable and reproducible data in their in vitro assays.

References

  • Cold Spring Harbor Protocols. (2002). Stock Solutions.
  • BenchChem. (2025). Preparation of (S)-Crizotinib Stock Solutions for In Vitro Assays.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Bio-protocol. (2012). Preparation of stock solution and serial dilution. Retrieved from [Link]

  • Kühne, R., & Kansy, M. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem, 5(5), 648-650.
  • Kildegaard, H. F., et al. (2010). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 62(6), 553–555.
  • Thuy, L. T. T., et al. (2018). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Vietnam Journal of Science and Technology, 56(4A), 133-141.
  • National Center for Biotechnology Information. (2022). PubChem Compound Summary for CID 679, Dimethyl Sulfoxide. Retrieved from [Link].

Sources

CAY10564 administration routes for pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the administration of the novel small molecule, CAY10564, for pharmacokinetic (PK) studies. These application notes provide researchers, scientists, and drug development professionals with a comprehensive framework for experimental design, route selection, and detailed administration protocols.

Introduction to CAY10564 and Pharmacokinetic Profiling

CAY10564 is a small molecule inhibitor with potential therapeutic applications. As with any novel compound, understanding its pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is a cornerstone of preclinical development.[1][2][3] A well-designed PK study provides critical data on a drug's bioavailability, half-life, clearance, and volume of distribution, which are essential for dose selection and predicting clinical efficacy and safety.[2][3]

This guide offers detailed methodologies for the administration of CAY10564 via intravenous (IV), oral (PO), and intraperitoneal (IP) routes in murine models, a common starting point for in vivo PK assessment.[4] The principles and protocols described herein are designed to ensure data integrity, reproducibility, and adherence to the highest standards of animal welfare.

Physicochemical Properties and Formulation Development

The first and most critical step before any in vivo study is to characterize the physicochemical properties of CAY10564 and develop a suitable formulation.[5] These properties dictate the choice of vehicle and administration route.

Key Properties to Determine:

  • Solubility: Assess solubility in a range of pharmaceutically acceptable solvents (e.g., water, saline, ethanol, DMSO, polyethylene glycol, cyclodextrins). This is the most critical parameter for developing an injectable formulation, especially for the IV route, which requires a true solution.[5]

  • pKa: The ionization constant influences solubility at different pH levels and can affect absorption across biological membranes.

  • LogP/LogD: The partition coefficient indicates the lipophilicity of the compound, which impacts its ability to cross cell membranes and its distribution into tissues.

  • Stability: Evaluate the stability of CAY10564 in the chosen vehicle under experimental conditions (e.g., at room temperature for the duration of the dosing procedure).[5][6]

Vehicle Selection:

The ideal vehicle should be non-toxic and have no pharmacological effect of its own.[7] The choice of vehicle is contingent on the administration route and the compound's solubility.

  • For Intravenous (IV) Administration: The formulation must be a sterile, isotonic, and clear solution with a pH close to physiological levels. Co-solvents like PEG400, propylene glycol, or solubilizing agents like cyclodextrins are often used for poorly water-soluble compounds. The final concentration of organic solvents should be minimized to avoid toxicity.

  • For Oral (PO) Administration: A solution is preferred, but a homogenous suspension is acceptable if the compound has low solubility.[5] Common vehicles include water, 0.5% methylcellulose, or carboxymethylcellulose (CMC).[8]

  • For Intraperitoneal (IP) Administration: While suspensions can be used, solutions are preferred to ensure uniform absorption and minimize irritation. The vehicle must be sterile and non-irritating.

It is highly recommended to prepare fresh formulations immediately before administration to ensure stability and consistency.[5]

Experimental Design for Pharmacokinetic Studies

A robust experimental design is crucial for generating high-quality PK data. Key considerations include the choice of animal model, dosing strategy, and the blood sampling schedule.

Animal Model: Mice are frequently used in early discovery PK studies due to their small size, well-characterized physiology, and the availability of genetically engineered models.[4]

Dosing Strategy: The dose level selection should be based on in vitro potency and any preliminary toxicity data.[9] For a first PK study, a dose that is expected to produce a therapeutic effect without causing overt toxicity is typically chosen. The dosing volume must be carefully calculated based on the animal's body weight and should not exceed recommended limits to avoid adverse effects.[10][11]

Blood Sampling: The development of sensitive bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the use of microsampling techniques (<50 µL), enabling serial blood sampling from a single mouse.[4][12] This approach significantly reduces the number of animals required and eliminates inter-animal variability, leading to more reliable PK data.[4][13]

A typical blood sampling schedule for a small molecule might include time points at 5, 15, and 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose to adequately capture the absorption, distribution, and elimination phases.[14]

Administration Route Selection: A Decision Framework

The choice of administration route depends on the study's objectives and the properties of CAY10564.

  • Intravenous (IV): Used to determine the fundamental PK parameters (clearance, volume of distribution, half-life) and serves as the reference for calculating the absolute bioavailability of other routes. By administering the drug directly into the systemic circulation, the absorption phase is bypassed, resulting in 100% bioavailability.[2]

  • Oral (PO): The most common intended route for human therapeutics. This route is essential for determining oral bioavailability and assessing the impact of first-pass metabolism.[1]

  • Intraperitoneal (IP): Often used in preclinical efficacy studies as a convenient parenteral route that avoids the challenges of IV administration. Absorption is generally rapid, but it can be variable and does not fully bypass first-pass metabolism.[15]

G start Study Objective? pk_params Determine Fundamental PK (Clearance, Vd, t½) Calculate Absolute Bioavailability start->pk_params oral_bioavailability Assess Oral Bioavailability & First-Pass Metabolism start->oral_bioavailability efficacy_screen Preclinical Efficacy Screening start->efficacy_screen soluble_check Soluble in IV-compatible vehicle? pk_params->soluble_check compound_props CAY10564 Properties Check oral_bioavailability->compound_props po_route Oral (PO) Administration efficacy_screen->po_route Oral Route Relevant ip_route Intraperitoneal (IP) Administration efficacy_screen->ip_route Convenient Parenteral Route Desired iv_route Intravenous (IV) Administration compound_props->po_route Formulation Feasible soluble_check->iv_route Yes soluble_check->po_route No soluble_check->ip_route No

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing CAY10564 Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for CAY10564. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the in vivo application of this compound. As a potent and selective EP4 receptor antagonist, CAY10564 holds significant promise in preclinical research. However, like many promising new chemical entities, its physicochemical properties can present challenges to achieving optimal oral bioavailability.[1][2][3]

This guide provides a structured, question-and-answer-based approach to troubleshooting and optimizing your experimental outcomes. We will delve into the causality behind formulation choices and provide validated protocols to ensure confidence in your results.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is CAY10564 and why is its bioavailability a primary concern for in vivo studies?

CAY10564 is a research compound supplied as a crystalline solid. While its specific physicochemical properties like aqueous solubility are not publicly detailed, it is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF) at approximately 30 mg/mL. This high solubility in organic solvents, contrasted with an expected lower solubility in aqueous media, is characteristic of lipophilic compounds that often exhibit poor oral bioavailability.

Q2: My initial oral gavage study with a simple suspension of CAY10564 in water/saline yielded very low and inconsistent plasma levels. What should be my next step?

This is a very common issue with poorly soluble compounds. A simple aqueous suspension is often insufficient because the solid particles do not dissolve quickly enough for absorption. The first and most critical step is to develop an improved formulation designed to increase the solubility or dissolution rate of CAY10564.

Your troubleshooting process should systematically evaluate the formulation and administration procedure.

G cluster_0 Troubleshooting Low Bioavailability Start Low & Variable Plasma Concentrations Observed CheckFormulation Step 1: Re-evaluate Formulation Strategy Start->CheckFormulation Initial finding CheckDose Step 2: Verify Dosing Procedure & Accuracy CheckFormulation->CheckDose If formulation appears optimal Outcome Improved & Consistent Systemic Exposure CheckFormulation->Outcome Implement improved formulation CheckMetabolism Step 3: Investigate Pre-systemic Metabolism CheckDose->CheckMetabolism If dosing is accurate CheckMetabolism->Outcome Address metabolic instability

Caption: A logical workflow for troubleshooting poor in vivo exposure.

The primary focus should be on enhancing the formulation. The goal is to present the drug to the GI tract in a solubilized or finely dispersed state to maximize absorption.

Q3: What are the most common formulation strategies to improve the oral bioavailability of a compound like CAY10564?

For preclinical studies, the choice of formulation depends on the compound's properties and the study's objective. Several strategies can be employed, ranging from simple to more complex systems.[1][4][5]

  • Co-solvent Systems: These involve using a mixture of water-miscible organic solvents to increase the drug's solubility.[1]

  • Surfactant-based Systems: Surfactants form micelles that encapsulate the drug, increasing its apparent solubility in the aqueous environment of the GI tract.[1]

  • Cyclodextrin Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the lipophilic drug molecule within a hydrophilic exterior.[4]

  • Lipid-based Formulations: These are particularly effective for lipophilic compounds. Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) form fine oil-in-water emulsions in the gut, which can enhance absorption through lymphatic pathways.[4]

  • Particle Size Reduction: Decreasing the particle size (micronization or nanosizing) increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[1][4][5]

The following table provides a comparison of common, simple-to-implement vehicle systems suitable for early-stage animal studies.

Vehicle SystemTypical CompositionMechanism of ActionProsCons
Aqueous Suspension with Wetting Agent 0.5% Methylcellulose (or CMC) + 0.1% Tween 80 in waterReduces particle agglomeration and improves dispersion.Simple to prepare; good for baseline PK.Limited solubility enhancement; risk of particle settling.
Co-Solvent Solution 10% DMSO, 40% PEG 400, 50% SalineSolubilizes the compound directly in the vehicle.Ensures compound is in solution; good dose uniformity.Potential for in vivo precipitation upon dilution in GI fluids; solvent toxicity at high doses.
Cyclodextrin Solution 5-40% Hydroxypropyl-β-cyclodextrin (HPβCD) in waterForms a soluble drug-cyclodextrin inclusion complex.Significant solubility enhancement; generally well-tolerated.Can be viscous at high concentrations; potential for renal toxicity with some cyclodextrins at high doses.
Lipid/Surfactant Solution 20% Solutol HS 15 (or Kolliphor® EL) in water/salineForms micelles that solubilize the lipophilic compound.High solubilization capacity; can improve absorption.Potential for GI irritation; some surfactants can affect drug transporters.

Part 2: Protocols & Methodologies

This section provides step-by-step protocols for preparing improved formulations for CAY10564.

Protocol 1: Preparation of a Cyclodextrin-Based Oral Dosing Solution

This protocol is recommended as a first-line strategy due to the high solubilizing capacity and good safety profile of HPβCD.

Objective: To prepare a 1 mg/mL solution of CAY10564 in a 20% HPβCD vehicle.

Materials:

  • CAY10564 (crystalline solid)

  • Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Sterile Water for Injection (or equivalent)

  • Sterile glass vial

  • Magnetic stirrer and stir bar

  • Analytical balance and weigh boats

  • Sonicator bath

Procedure:

  • Prepare the Vehicle:

    • Weigh 2g of HPβCD.

    • Add the HPβCD to a sterile vial containing approximately 8 mL of sterile water.

    • Stir using a magnetic stirrer until the HPβCD is fully dissolved. This may take 10-20 minutes. The solution should be clear.

    • Add sterile water to bring the final volume to 10 mL (this creates a 20% w/v solution).

  • Prepare the Dosing Solution:

    • Weigh 10 mg of CAY10564.

    • Add the CAY10564 powder directly to the 10 mL of the 20% HPβCD vehicle.

    • Vortex briefly to disperse the powder.

    • Place the vial on a magnetic stirrer and stir for 1-2 hours at room temperature.

    • If the solution is not completely clear, place it in a sonicator bath for 15-30 minutes.

  • Quality Control (Self-Validation):

    • Visual Inspection: The final solution must be clear and free of any visible particulates. If precipitation is observed, the concentration may be above the solubility limit for this vehicle.

    • pH Measurement (Optional): Check the pH to ensure it is within a physiologically acceptable range (typically pH 5-8 for oral administration).

    • Concentration Verification (Recommended): If possible, analyze a small aliquot of the final formulation via HPLC to confirm the final concentration and ensure no degradation has occurred.

G cluster_0 Cyclodextrin Formulation Workflow A 1. Prepare 20% HPβCD Vehicle in Water C 3. Add CAY10564 to HPβCD Vehicle A->C B 2. Weigh CAY10564 Powder B->C D 4. Stir & Sonicate Until Dissolved C->D E 5. QC Check: Visually Clear Solution? D->E F Ready for Dosing E->F Yes G Troubleshoot: Lower Concentration or Increase HPβCD % E->G No

Caption: Step-by-step workflow for preparing a CAY10564-cyclodextrin solution.

Part 3: Advanced Concepts

Q4: If an improved formulation still gives low bioavailability, what other biological factors should I consider?

If formulation optimization does not sufficiently increase systemic exposure, you must consider biological barriers. The two main culprits are:

  • High First-Pass Metabolism: The compound may be well-absorbed from the gut but then rapidly metabolized by enzymes in the intestinal wall (e.g., CYPs) or the liver before it reaches systemic circulation.[6] Many polyphenolic structures can be subject to rapid glucuronidation or sulfation.[7][8]

  • Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the absorbed drug back into the gut lumen.

Investigative Strategy: A common experimental approach to distinguish between poor absorption and high first-pass metabolism is to perform a parallel pharmacokinetic study with both intravenous (IV) and oral (PO) administration.

  • IV Administration: Bypasses absorption and first-pass metabolism, providing a baseline for 100% bioavailability.

  • PO Administration: Is subject to both absorption and metabolic barriers.

By comparing the Area Under the Curve (AUC) of the plasma concentration-time profile from both routes (AUC-PO vs. AUC-IV), you can calculate the absolute bioavailability (F%).

  • A low F% with a well-solubilized formulation strongly suggests that first-pass metabolism or transporter efflux is the primary limiting factor.[6]

References

  • Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Pharmazeutische Industrie. Available at: [Link]

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. Available at: [Link]

  • Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. ResearchGate. Available at: [Link]

  • PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Available at: [Link]

  • Labchem Catalog. (2026, January 8). CAY10564. Available at: [Link]

  • PubMed. (2023, May 22). Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. Available at: [Link]

  • Semantic Scholar. (2004, December 31). Discovery and Synthesis of a Potent, Selective and Orally Bioavailable EP4 Receptor Agonist. Available at: [Link]

  • PMC. (2023, August 8). Dual Blockade of EP2 and EP4 Signaling is Required for Optimal Immune Activation and Antitumor Activity Against Prostaglandin-Expressing Tumors. Available at: [Link]

  • ResearchGate. (2025, August 5). Discovery and Synthesis of a Potent, Selective and Orally Bioavailable EP4 Receptor Agonist | Request PDF. Available at: [Link]

  • ACS Pharmacology & Translational Science. (2022, January 25). Second-Generation Prostaglandin Receptor EP2 Antagonist, TG8-260, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties. Available at: [Link]

  • PubMed. (2005, May 15). Metabolism and bioavailability of trans-resveratrol. Available at: [Link]

  • PubMed. (2006, August 15). Physicochemical properties of low molecular weight alkylated chitosans: a new class of potential nonviral vectors for gene delivery. Available at: [Link]

  • PubMed. (2011, September 15). Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats. Available at: [Link]

  • PubMed. (2006, June 16). Bioavailabilty and pharmacokinetics of four active alkaloids of traditional Chinese medicine Yanhuanglian in rats following intravenous and oral administration. Available at: [Link]

  • PubMed. (2002, February 15). Bioavailability and metabolism. Available at: [Link]

  • PubMed. (2005, September 15). Preparation and important functional properties of water-soluble chitosan produced through Maillard reaction. Available at: [Link]

  • PubMed. (1985). Physico-chemical properties and stability of cilostazol. Available at: [Link]

  • MDPI. (2023, June 8). Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Physicochemical Properties of Chitosan and its Degradation Products. Available at: [Link]

Sources

Navigating Solvent Incompatibility with CAY10564: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: I can't find a datasheet with solubility information for CAY10564. Where should I start?

A1: The absence of a readily available datasheet necessitates a systematic, empirical approach to determine the optimal solvent for CAY10564. The primary goal is to prepare a high-concentration, stable stock solution that can be accurately diluted into your aqueous experimental medium with minimal precipitation.

Initial Solvent Selection:

For novel or poorly characterized small molecules, the initial solvent choice is guided by general principles of chemical solubility ("like dissolves like"). Given the chemical name, 4-(p-chlorophenyl)-1,3,2-Oxathiazolylium-5-olate, the presence of a chlorophenyl group suggests a degree of hydrophobicity. Therefore, polar aprotic solvents are excellent starting points.

Recommended Starting Solvents:

  • Dimethyl Sulfoxide (DMSO): This is the most common solvent for preparing stock solutions of small molecules for biological assays.[1][2]

  • Dimethylformamide (DMF): An alternative to DMSO, often used when DMSO is incompatible with the experimental system.

  • Ethanol: A polar protic solvent that can be effective for moderately polar compounds.

It is crucial to use high-purity, anhydrous (moisture-free) solvents, as water can significantly impact the solubility of hydrophobic compounds and potentially lead to degradation over time.

Troubleshooting Guide

Q2: I've prepared a stock solution of CAY10564 in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. What's happening and how can I fix it?

A2: This is a classic case of a hydrophobic compound "crashing out" of solution when the polarity of the solvent system is abruptly increased. DMSO is an excellent solvent for many nonpolar compounds, but its miscibility with water does not guarantee the solubility of the compound in a mixed aqueous solution.

The Underlying Principle: Solvent Polarity Shift

When a concentrated DMSO stock is added to an aqueous buffer or medium, the DMSO disperses, and the CAY10564 molecules are suddenly exposed to a high-polarity environment (water). If the compound's solubility in this new, highly aqueous environment is low, it will precipitate.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for CAY10564 precipitation.

Experimental Protocols:

Protocol 1: Determining an Estimated Maximum Aqueous Solubility

  • Prepare a High-Concentration Stock: Dissolve CAY10564 in 100% DMSO to a concentration of 10 mM.

  • Prepare Serial Dilutions in DMSO: Create a dilution series of your CAY10564 stock in DMSO (e.g., 5 mM, 2 mM, 1 mM, 0.5 mM, 0.1 mM).

  • Dilution into Aqueous Medium: Take a small, fixed volume (e.g., 2 µL) from each DMSO dilution and add it to a larger volume (e.g., 1 mL) of your final aqueous medium (e.g., PBS or cell culture medium). This will result in a 1:500 dilution.

  • Visual Inspection: Vortex each sample and visually inspect for precipitation or turbidity against a dark background. A microscope can be used for more sensitive detection.

  • Identify the "Solubility Cutoff": The highest concentration that remains clear is your estimated maximum working concentration in that specific aqueous medium.

Data Summary Table:

Stock Conc. in DMSO (mM)Final Conc. in Aqueous Medium (µM)Visual Observation (Precipitation)
1020Yes
510Yes
24Slight Haze
12Clear
0.51Clear
0.10.2Clear

This is example data. You must generate this for your specific experimental conditions.

Q3: What are the best practices for preparing and storing CAY10564 stock solutions to ensure stability and efficacy?

A3: Proper preparation and storage are critical for the long-term stability of small molecule inhibitors.

Stock Solution Preparation Workflow:

Caption: Workflow for preparing CAY10564 stock solutions.

Key Best Practices:

  • Weighing: For accuracy, weigh out an amount sufficient to make a stock solution of at least 10 mM, if solubility allows.

  • Solvent Quality: Always use anhydrous, high-purity DMSO. DMSO is hygroscopic and will absorb water from the atmosphere, which can compromise the stability of the compound.

  • Aliquoting: Aliquoting into single-use volumes is critical to avoid multiple freeze-thaw cycles, which can lead to degradation of the compound and introduction of water into the stock.

  • Storage: Store at -20°C for short-term and -80°C for long-term storage. Protect from light, as many organic molecules are light-sensitive.

Advanced Solubilization Strategies

Q4: I've tried everything, and CAY10564 still has poor solubility in my system. Are there any other options?

A4: If standard organic solvents are insufficient, more advanced formulation strategies can be employed, particularly for in vivo studies.

  • Co-solvents: For challenging compounds, a mixture of solvents can be effective. Common co-solvents used in research include:

    • Polyethylene glycol 400 (PEG400): Often used in combination with other solvents.

    • Tween 80 or other non-ionic surfactants: These can help to create micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[3]

  • pH Adjustment: The solubility of ionizable compounds can sometimes be improved by adjusting the pH of the buffer. However, this is less likely to be effective for neutral, hydrophobic molecules and must be compatible with your experimental system.

A Note on Vehicle Controls:

It is imperative to include a "vehicle control" in all experiments. This control should contain the same final concentration of the solvent(s) used to dissolve CAY10564 but without the compound itself. This allows you to distinguish the effects of the compound from any potential effects of the solvent on your biological system.[1][2]

References

  • Labchem Sdn Bhd. (2026, January 8). CAY10564. Labchem Catalog. [Link]

  • Galvao, J., Davis, B., et al. (n.d.). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Progress in Biology. [Link]

  • Koleda, O., et al. (n.d.). Biological actions of drug solvents. [Link]

  • ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO?[Link]

  • ResearchGate. (2019, March 21). Can anybody help me to dissolve a chemical?[Link]

  • ResearchGate. (2015, September 2). How to check the Drug solubility DMSO solvent ..?[Link]

  • ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media?[Link]

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temperature sensitivity and thermal stability of CAY10564

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Handling, Temperature Sensitivity, and Thermal Stability of CAY10564

Welcome to the technical support guide for CAY10564. This document provides researchers, scientists, and drug development professionals with in-depth guidance on the proper handling, storage, and stability assessment of CAY10564. As detailed stability data for many research-grade small molecules are not always publicly available, this guide combines established best practices with a practical framework for empirically validating the stability of CAY10564 within your specific experimental context.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of CAY10564.

Q1: How should I store the lyophilized powder of CAY10564 upon receipt?

The solid (powder) form of CAY10564 is generally stable for extended periods when stored correctly. For long-term storage, we recommend keeping the vial tightly sealed at -20°C.[1][2] For short-term storage (weeks), 4°C is acceptable. Before opening the vial, always allow it to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture, which can compromise the compound's integrity.[3]

Q2: My vial of CAY10564 arrived at ambient temperature. Is the compound degraded?

This is a common concern. Most small organic molecules, including CAY10564, are stable as a lyophilized powder for the duration of shipping at ambient temperatures. The recommended storage conditions of -20°C are for ensuring long-term stability. Upon receipt, you should store the product as recommended on the datasheet for long-term preservation.

Q3: What is the best solvent for preparing a stock solution of CAY10564?

For most biological experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution.[4] CAY10564 is typically soluble in DMSO. If you require an alternative solvent, please consult the product datasheet or contact technical support. When preparing the stock, ensure you are using anhydrous-grade DMSO to minimize the introduction of water, which can promote hydrolysis over time.

Q4: How should I store my CAY10564 stock solution?

Once prepared, stock solutions should be aliquoted into smaller, single-use volumes and stored in tightly sealed vials at -80°C for long-term stability (months to years) or -20°C for shorter-term storage (weeks to months).[1][2][4] Crucially, avoid repeated freeze-thaw cycles. This practice is the primary cause of compound degradation, precipitation, and the introduction of moisture.[1][2]

Q5: Is CAY10564 sensitive to light?

While specific photostability data for CAY10564 is not published, it is a standard best practice to protect all research compounds from prolonged exposure to light.[5] We recommend storing both the powder and solutions in amber vials or by wrapping standard vials in aluminum foil.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Problem: My CAY10564 stock solution has visible precipitates after being thawed.

  • Causality: Precipitation upon thawing can occur for several reasons. The compound may have a lower solubility at colder temperatures, or the concentration of the stock solution may be too high. It is also possible that repeated freeze-thaw cycles have introduced moisture, altering the solvent composition and causing the compound to fall out of solution.

  • Solution:

    • First, ensure the precipitate is not simply the compound that has frozen out of solution. Gently warm the vial to 37°C for 5-10 minutes and vortex thoroughly.[4]

    • If the precipitate remains, brief sonication can help redissolve the compound.

    • If you still observe precipitation, the stock solution may be supersaturated. It is advisable to prepare a new stock solution at a slightly lower concentration.

    • To avoid this issue in the future, always aliquot your stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[1][2]

Problem: I am observing high variability or a loss of activity in my biological assays.

  • Causality: Inconsistent experimental results can stem from multiple sources, but compound instability is a frequent and often overlooked cause. If your stock solution has been stored improperly, thawed and frozen multiple times, or stored for an extended period at -20°C instead of -80°C, the effective concentration of the active compound may have decreased.

  • Solution:

    • Prepare a fresh working solution from a new, untouched aliquot of your -80°C stock. Compare its performance in your assay against the suspect working solution.

    • If you suspect broader degradation of your stock, it is best to prepare a new stock solution from the lyophilized powder.

    • To proactively manage this variable, we highly recommend performing a simple, empirical stability test under your specific laboratory conditions, as detailed in the protocol below.

Protocol: Empirical Assessment of CAY10564 Working Solution Stability

This protocol provides a self-validating system to determine the practical stability of CAY10564 in your specific assay buffer and at relevant experimental temperatures.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation cluster_sampling Phase 3: Time-Point Sampling cluster_analysis Phase 4: Analysis prep_stock Prepare fresh CAY10564 stock in DMSO prep_working Dilute stock to final working concentration in assay buffer prep_stock->prep_working aliquot Create multiple identical aliquots (e.g., 100 µL each) prep_working->aliquot t0 T=0 Control (Freeze immediately at -80°C) aliquot->t0 Distribute aliquots rt Incubate at Room Temp (22°C) aliquot->rt Distribute aliquots inc37 Incubate at 37°C aliquot->inc37 Distribute aliquots assay Run all samples (including T=0 control) in your biological assay t0->assay rt_samples Sample RT aliquots at 2h, 4h, 8h, 24h rt->rt_samples inc37_samples Sample 37°C aliquots at 2h, 4h, 8h, 24h inc37->inc37_samples rt_samples->assay inc37_samples->assay data Analyze data: Compare activity of incubated samples to T=0 control assay->data

Caption: Workflow for assessing the thermal stability of CAY10564 working solutions.

Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare a fresh, concentrated stock solution of CAY10564 in anhydrous DMSO (e.g., 10 mM).

    • Dilute this stock solution to the final working concentration you use in your experiments (e.g., 10 µM) using your standard, pre-warmed assay buffer. Prepare enough volume for the entire experiment to ensure consistency.

  • Aliquoting:

    • Immediately dispense the working solution into multiple, clearly labeled microcentrifuge tubes. For example, create 10 aliquots of 100 µL each.

    • One aliquot will serve as your T=0 (Time Zero) Control . Immediately store this aliquot at -80°C. This sample represents 100% activity.

  • Incubation:

    • Place half of the remaining aliquots at room temperature (~22°C).

    • Place the other half in a 37°C incubator. These two conditions mimic common experimental environments (benchtop work and cell culture/incubation).

  • Time-Point Collection:

    • At designated time points (e.g., 2 hours, 4 hours, 8 hours, and 24 hours), remove one aliquot from each temperature condition (22°C and 37°C) and immediately freeze it at -80°C to halt any further degradation.

  • Biological Assay:

    • Once all time points have been collected, thaw all samples, including the T=0 control, simultaneously.

    • Test the activity of each sample in your standard biological assay. It is critical to run all samples in the same assay, on the same day, to ensure a valid comparison.

  • Data Analysis:

    • Normalize the results of the incubated samples to the T=0 control. For example, if your assay measures inhibition, the activity can be expressed as a percentage of the inhibition observed with the T=0 sample.

    • Record your results in a table, as shown below.

Data Interpretation Table

Summarize your quantitative data in a structured table for clear comparison.

Incubation TimeIncubation Temp.Assay Readout (e.g., % Inhibition)% Activity Remaining (Normalized to T=0)Observations
0 hr (Control)-80°C95.2%100%Baseline
2 hr22°C94.8%99.6%No change
4 hr22°C95.5%100.3%No change
8 hr22°C93.1%97.8%Stable
24 hr22°C90.5%95.1%Stable
2 hr37°C91.7%96.3%Stable
4 hr37°C85.4%89.7%Minor loss
8 hr37°C76.2%80.0%Sig. loss
24 hr37°C45.1%47.4%Unstable

This table uses example data. Replace with your experimental results.

References
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions.
  • The Chemistry Blog. (2024, July 17). How To Make A Standard Solution.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know.
  • Captivate Bio. (n.d.). SMALL MOLECULES.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • Selleck Chemicals. (n.d.). Inhibitor Handling Instructions.
  • TA Instruments. (2024, July 23). How to Accelerate Thermal Stability Testing for High-Concentration Drugs.
  • ResearchGate. (2023, April 12). Does short time storage of a small molecule at -20°C instead of 2-8°C before reconstitution in solvent impact the molecules function?

Sources

Validation & Comparative

Validating CAY10564 Efficacy: A Comparative Western Blot Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous scientific framework for validating the efficacy of CAY10564 (a small molecule LOXL2 inhibitor) using Western Blot analysis. It moves beyond basic detection to focus on functional validation—proving that the inhibitor biologically disrupts LOXL2-mediated signaling and extracellular matrix (ECM) remodeling.[1][2]

Executive Summary

CAY10564 is a small-molecule inhibitor targeting Lysyl Oxidase-Like 2 (LOXL2) , an enzyme critical for collagen cross-linking and Epithelial-to-Mesenchymal Transition (EMT).[1][2][3] Unlike genetic knockdown (shRNA), chemical inhibition by CAY10564 does not necessarily reduce LOXL2 protein abundance. Instead, efficacy must be validated by monitoring downstream functional markers : the inhibition of FAK/Src phosphorylation, the reversal of EMT markers (E-Cadherin upregulation), and the reduction of insoluble collagen.

This guide compares CAY10564 against industry standards (BAPN and PXS-5153A ) and provides a self-validating Western Blot workflow.[1][2]

Part 1: The Mechanism & Validation Logic

To validate CAY10564, one must understand that LOXL2 operates both extracellularly (cross-linking collagen) and intracellularly (regulating Snail/EMT). Efficacy is defined by the interruption of these pathways.[2]

Mechanistic Pathway (Graphviz Diagram)

LOXL2_Pathway LOXL2 LOXL2 Enzyme Collagen_Sol Soluble Collagen LOXL2->Collagen_Sol Oxidative Deamination Snail Snail Transcription Factor LOXL2->Snail Stabilizes Protein CAY10564 CAY10564 (Inhibitor) CAY10564->LOXL2 Blocks Catalytic Activity Collagen_Insol Insoluble (Crosslinked) Collagen Collagen_Sol->Collagen_Insol Cross-linking FAK_Src p-FAK / p-Src Signaling Complex Collagen_Insol->FAK_Src Integrin Activation (Stiffness Sensing) E_Cad E-Cadherin (Epithelial Marker) Snail->E_Cad Represses Vimentin Vimentin (Mesenchymal Marker) Snail->Vimentin Upregulates

Caption: CAY10564 inhibits LOXL2, preventing collagen cross-linking and Snail stabilization.[1][2] Successful inhibition should increase E-Cadherin and decrease p-FAK/p-Src.[2]

Part 2: Comparative Analysis of Inhibitors

When validating CAY10564, it is critical to run parallel controls with established inhibitors to benchmark potency.[2]

FeatureCAY10564 (Test Compound)BAPN (Standard Control)PXS-5153A (Clinical Benchmark)
Type Small Molecule InhibitorPan-LOX InhibitorSelective LOXL2/3 Inhibitor
Mechanism Competitive/Reversible (Typical)Irreversible (Suicide Inhibitor)Fluoroallylamine (Irreversible)
Selectivity High for LOXL2 (Check Datasheet)Low (Inhibits LOX, LOXL1-4)High (>40-fold vs LOX)
IC50 Target ~100 nM - 5 µM (Cell dependent)~3 - 10 µM< 40 nM (Enzymatic)
Key Use Experimental Validation Positive Control (Max Effect) Clinical Translation Model

Experimental Insight: If CAY10564 fails to show effect at 10 µM while BAPN (at 100 µM) works, the compound may have poor cell permeability or stability.

Part 3: Western Blot Validation Strategy

Since LOXL2 inhibition does not degrade the LOXL2 protein, blotting for "LOXL2" is only a loading control.[2] You must blot for the functional consequences .[2]

The Markers (What to Probe)
Target ProteinMolecular Wt.[1][2][4][5]Expected Change (If CAY10564 Works)Mechanistic Reason
p-FAK (Tyr397) 125 kDaDecreaseLOXL2-mediated stiffness activates FAK.[1][2]
p-Src (Tyr416) 60 kDaDecreaseSrc is downstream of FAK/Integrin signaling.[1][2]
E-Cadherin 135 kDaIncreaseLOXL2 promotes EMT; inhibition restores epithelial state.[1][2]
Vimentin 57 kDaDecreaseMesenchymal marker driven by LOXL2/Snail.[1][2]
Snail 29 kDaDecreaseLOXL2 stabilizes Snail; inhibition promotes degradation.[1][2]
Cleaved Caspase-3 17/19 kDaNo Change / Slight ↑ Rule out non-specific toxicity vs. apoptosis.[1][2]
The Protocol: Step-by-Step

Critical Challenge: ECM proteins (Collagen) and EMT markers are often insoluble in standard RIPA buffer. Solution: Use a Urea/Thiourea lysis buffer for total protein extraction.[2]

Step 1: Treatment
  • Seed cells (e.g., MDA-MB-231 or Fibroblasts) in 6-well plates.

  • Treat with CAY10564 (Dose curve: 0.1, 1, 10 µM) for 48-72 hours .

    • Note: EMT reversal is a slow process; 24h is often insufficient.[1][2]

  • Controls: DMSO (Vehicle), BAPN (100 µM).

Step 2: Lysis (The Urea Method)

Standard RIPA leaves cross-linked collagen in the pellet. Use this buffer:

  • Buffer: 7M Urea, 2M Thiourea, 4% CHAPS, 30mM Tris-HCl (pH 8.5).

  • Add Protease/Phosphatase Inhibitors immediately before use.[1][2]

  • Wash cells 2x with cold PBS.[2]

  • Add 150 µL Urea buffer directly to the well.[2] Scrape and collect.

  • Sonicate: 3 x 10 sec pulses (on ice) to shear DNA and solubilize ECM.

  • Centrifuge: 14,000 x g for 15 min at 4°C. Collect supernatant.

Step 3: Electrophoresis & Transfer [1][2]
  • Gel: 4-12% Bis-Tris Gradient Gel (Necessary to separate 29kDa Snail from 135kDa E-Cadherin).[1][2]

  • Loading: 20-30 µg protein per lane.

  • Transfer: Wet transfer (100V, 90 mins) is preferred for high MW proteins like E-Cadherin and Collagen.

Experimental Workflow Diagram

WB_Workflow cluster_Analysis Data Analysis Start Cell Culture (MDA-MB-231) Treat Treatment (72h) CAY10564 vs BAPN Start->Treat Lysis Urea/Thiourea Lysis (Solubilize ECM) Treat->Lysis WB Western Blot Gradient Gel Lysis->WB Analysis1 Band Densitometry (ImageJ) WB->Analysis1 Analysis2 Ratio Calculation (p-FAK / Total FAK) Analysis1->Analysis2

Caption: Workflow emphasizes 72h treatment for EMT changes and Urea lysis for ECM recovery.

Part 4: Troubleshooting & Self-Validation

To ensure your data is trustworthy (E-E-A-T), apply these self-validation checks:

  • The "Total Protein" Trap:

    • Do not just blot for p-FAK.[1][2] You must blot for Total FAK.[1][2]

    • Validation: Efficacy = Reduction in (p-FAK / Total FAK) ratio, not just p-FAK intensity.[1][2]

  • Collagen Solubility Assay (The "Gold Standard"):

    • If CAY10564 works, the "Soluble" collagen fraction (media supernatant) should increase, and the "Insoluble" (cell pellet) fraction should decrease.

    • Protocol: Collect media -> Precipitate proteins (TCA) -> Blot for Collagen Type I.[1][2]

  • Off-Target Toxicity:

    • If GAPDH or Actin levels drop significantly in CAY10564 lanes compared to DMSO, the drug is cytotoxic, not just inhibitory.[1][2] Reduce dose.

References

  • Chang, J., et al. (2017). "Pre-clinical evaluation of small molecule LOXL2 inhibitors in breast cancer."[2][6] Oncotarget, 8(16), 26066–26078.[1] Link

    • Context: Establishes PXS-series inhibitors and BAPN as benchmarks for LOXL2 inhibition in MDA-MB-231 cells.
  • Barker, H. E., et al. (2012). "LOXL2-mediated matrix remodeling in metastasis and mammary gland involution."[1][2] Cancer Research, 72(20), 5144-5154.[1][2] Link

    • Context: Defines the FAK/Src signaling p
  • Cano, A., et al. (2000). "The transcription factor Snail controls epithelial-mesenchymal transitions by repressing E-cadherin expression."[1][2] Nature Cell Biology, 2, 76–83.[1][2] Link[1]

    • Context: Foundational paper linking Snail stabilization (a LOXL2 target) to E-Cadherin loss.[1]

  • Cayman Chemical. "Lysyl Oxidase Inhibitor Standards." Link

    • Context: Reference for chemical handling and stability of CAY-series compounds.

Sources

A Comparative Guide to the Half-Life of Urea-Based Soluble Epoxide Hydrolase (sEH) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a small molecule inhibitor is paramount to its potential therapeutic success. Among the key parameters, the half-life (t½) of a drug is a critical determinant of its dosing regimen and overall efficacy. This guide provides an in-depth comparison of the half-life of various urea-based inhibitors of soluble epoxide hydrolase (sEH), a promising therapeutic target for a range of inflammatory and cardiovascular diseases.

While this guide aims to be a comprehensive resource, it is important to note that specific, publicly available pharmacokinetic data for CAY10564, a commercially available sEH inhibitor, could not be located in the reviewed scientific literature. Therefore, this guide will focus on a comparative analysis of other well-characterized urea-based sEH inhibitors, providing a framework for understanding the factors that influence their half-life and how a compound like CAY10564 might be evaluated.

The Significance of Soluble Epoxide Hydrolase and its Inhibition

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with potent anti-inflammatory, vasodilatory, and analgesic properties. By hydrolyzing EETs to their less active diol counterparts, sEH effectively dampens these beneficial effects. Inhibition of sEH, therefore, represents a compelling therapeutic strategy to enhance the endogenous protective effects of EETs.

The urea functional group has emerged as a critical pharmacophore in the design of potent and selective sEH inhibitors. The bidentate hydrogen bonding interaction between the urea moiety and the enzyme's active site residues mimics the transition state of the natural substrate, leading to high-affinity binding.

Understanding Inhibitor Half-Life: A Critical Pharmacokinetic Parameter

The half-life of a drug is the time it takes for the concentration of the drug in the body to be reduced by one-half. It is a crucial parameter that influences:

  • Dosing Frequency: Drugs with shorter half-lives may require more frequent administration to maintain therapeutic concentrations, while those with longer half-lives can be dosed less often, improving patient compliance.

  • Time to Reach Steady State: It takes approximately 4-5 half-lives for a drug to reach a steady-state concentration in the body with regular dosing.

  • Duration of Action: The half-life provides an indication of how long the pharmacological effect of the drug will last.

  • Potential for Accumulation: Drugs with very long half-lives can accumulate in the body with repeated dosing, potentially leading to toxicity.

The half-life of a small molecule inhibitor is influenced by various factors, including its absorption, distribution, metabolism, and excretion (ADME). Metabolic stability, in particular, plays a pivotal role.

Comparative Analysis of Urea-Based sEH Inhibitor Half-Lives

The following table summarizes the available half-life data for several prominent urea-based sEH inhibitors. It is important to consider the species and experimental conditions under which these values were determined, as half-life can vary significantly across species.

InhibitorChemical ScaffoldHalf-Life (t½)SpeciesRoute of AdministrationReference
AR9281 (APAU) Adamantyl-piperidine urea3 - 5 hoursHumanOral[1][2]
t-AUCB Adamantyl-cyclohexyl urea1.17 hours (elimination phase)RatIntravenous (0.1 mg/kg)[3]
0.33 - 0.5 hours (oral)RatOral (0.1, 0.5, 1 mg/kg)[3]
TPPU Trifluoromethoxyphenyl-piperidine urea~1.5 hours (in vivo)RatOral[4]
Compound 21i 1,5-diarylpyrazole ureaLonger half-life than t-AUCBMouse, RatSubcutaneous[1][5]
GSK2256294 Not specified urea derivative25 - 43 hoursHumanOral[6]

Key Observations and Structure-Activity Relationships:

  • Impact of the Adamantyl Group: While the bulky, lipophilic adamantyl group often contributes to high inhibitory potency, it can also be a site of metabolic vulnerability. For instance, adamantyl-containing ureas can undergo rapid hydroxylation, leading to a shorter half-life.[7] This is a potential contributing factor to the relatively short half-life of AR9281.

  • Conformational Rigidity: Introducing conformational constraints, such as the cyclohexane ring in t-AUCB, can influence metabolic stability. Trans-isomers of such inhibitors have been shown to be more metabolically stable in human liver microsomes compared to their cis-counterparts.[8]

  • Piperidine and Phenyl Group Modifications: The piperidine and phenyl moieties in compounds like TPPU offer opportunities for modification to enhance pharmacokinetic properties. Substitutions on the phenyl ring can significantly impact metabolic stability and, consequently, half-life.

  • Linker Length: In dual inhibitors, the length of the linker connecting the two pharmacophores can be critical for maintaining potency and influencing overall pharmacokinetic properties.[5]

  • Beyond the Urea Core: While the urea group is a cornerstone for potent sEH inhibition, its inherent properties can sometimes lead to poor solubility and metabolic instability. This has prompted the exploration of non-urea scaffolds to improve pharmacokinetic profiles.[9]

Experimental Methodologies for Half-Life Determination

The determination of a compound's half-life is a multi-step process involving both in vitro and in vivo studies.

In Vitro Metabolic Stability Assays

These assays provide an initial assessment of a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs). The two most common in vitro models are liver microsomes and hepatocytes.

1. Microsomal Stability Assay

Liver microsomes are subcellular fractions containing a high concentration of phase I metabolic enzymes. This assay is a cost-effective and high-throughput method for early-stage screening.

Experimental Workflow: In Vitro Microsomal Stability Assay

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound (1 µM final concentration) incubate Incubate at 37°C prep_compound->incubate prep_microsomes Prepare Liver Microsomes (e.g., human, rat; 0.5 mg/mL) prep_microsomes->incubate prep_cofactor Prepare NADPH Solution (Cofactor for CYP enzymes) prep_cofactor->incubate time_points Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) incubate->time_points quench Quench Reaction (e.g., with acetonitrile) time_points->quench analyze Analyze by LC-MS/MS quench->analyze calculate Calculate % Remaining, t½, and Intrinsic Clearance analyze->calculate

Caption: Workflow for determining in vitro metabolic stability using liver microsomes.

Step-by-Step Protocol:

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., CAY10564) in a suitable solvent like DMSO.

    • Thaw pooled liver microsomes (from the species of interest, e.g., human, mouse, rat) on ice.

    • Prepare a solution of the cofactor NADPH in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Incubation:

    • In a microcentrifuge tube, combine the liver microsomes and the test compound in the buffer. Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[5][10]

  • Reaction Termination and Sample Processing:

    • Immediately stop the reaction in the collected aliquots by adding a cold organic solvent, such as acetonitrile, which precipitates the proteins.

    • Include an internal standard in the quench solution for accurate quantification.

    • Centrifuge the samples to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½ = 0.693 / slope). From this, the intrinsic clearance (CLint) can be determined.[9]

2. Hepatocyte Stability Assay

Hepatocytes are intact liver cells that contain both phase I and phase II metabolic enzymes, providing a more comprehensive picture of hepatic metabolism.

The protocol is similar to the microsomal stability assay, but with the following key differences:

  • Test System: Cryopreserved or fresh hepatocytes are used instead of microsomes.

  • Incubation: Hepatocytes are typically incubated in suspension in a suitable cell culture medium.

  • Data Interpretation: The results provide a more complete profile of metabolic clearance, including contributions from both phase I and phase II enzymes.

In Vivo Pharmacokinetic Studies

To determine the true half-life of a compound in a living organism, in vivo pharmacokinetic (PK) studies are essential. These studies are typically conducted in animal models, such as mice or rats, before progressing to human trials.

Experimental Workflow: In Vivo Pharmacokinetic Study

workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis formulate Formulate Test Compound for Administration administer Administer to Animals (e.g., oral gavage, IV injection) formulate->administer collect_blood Collect Blood Samples at Predetermined Time Points administer->collect_blood process_blood Process Blood to Obtain Plasma or Serum collect_blood->process_blood analyze Quantify Drug Concentration by LC-MS/MS process_blood->analyze plot Plot Plasma Concentration vs. Time Curve analyze->plot calculate Calculate Pharmacokinetic Parameters (t½, AUC, Cmax) plot->calculate

Caption: Workflow for an in vivo pharmacokinetic study to determine half-life.

Step-by-Step Protocol:

  • Animal Model Selection and Acclimation:

    • Select an appropriate animal model (e.g., male Swiss Webster mice).

    • Allow the animals to acclimate to the laboratory conditions.

  • Compound Formulation and Administration:

    • Formulate the test compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intravenous injection).

    • Administer a single dose of the compound to the animals.

  • Blood Sample Collection:

    • At specified time points after dosing (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours), collect blood samples from the animals.

    • The sampling schedule should be designed to capture the absorption, distribution, and elimination phases of the drug.

  • Sample Processing and Analysis:

    • Process the blood samples to obtain plasma or serum.

    • Quantify the concentration of the test compound in the plasma/serum samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the compound versus time.

    • Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis of the concentration-time data.

    • From this analysis, key parameters including the elimination half-life (t½), area under the curve (AUC), maximum concentration (Cmax), and clearance (CL) are determined.

Conclusion

The half-life of urea-based sEH inhibitors is a critical parameter that is significantly influenced by their chemical structure. While the urea pharmacophore is key for potent inhibition, modifications to other parts of the molecule, such as the inclusion of adamantyl, piperidine, or phenyl groups, can have a profound impact on metabolic stability and, consequently, the in vivo half-life.

The lack of publicly available pharmacokinetic data for CAY10564 underscores the importance of conducting rigorous in vitro and in vivo studies to characterize any new chemical entity. The experimental protocols outlined in this guide provide a robust framework for researchers to determine the half-life and other key pharmacokinetic parameters of novel sEH inhibitors, enabling a more informed and data-driven approach to drug discovery and development in this promising therapeutic area.

References

  • Chen, W., et al. (2011). Synthesis and Structure–Activity Relationship Studies of Urea-Containing Pyrazoles as Dual Inhibitors of Cyclooxygenase-2 and Soluble Epoxide Hydrolase. Journal of Medicinal Chemistry, 54(8), 2807-2818.
  • Gaudette, F., et al. (2012). Pharmacokinetics and pharmacodynamics of AR9281, an inhibitor of soluble epoxide hydrolase, in single- and multiple-dose studies in healthy human subjects. Clinical Pharmacology & Therapeutics, 91(3), 455-463.
  • Kim, I. H., et al. (2011). Synthesis and Structure-Activity Relationship Studies of Urea-Containing Pyrazoles as Dual Inhibitors of Cyclooxygenase-2 and Soluble Epoxide Hydrolase. Journal of Medicinal Chemistry, 54(8), 2807-2818.
  • Jones, P. D., et al. (2021). Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain and for Use as a Nonaddictive Opioid Alternative. Journal of Medicinal Chemistry, 64(4), 1845-1857.
  • Gaudette, F., et al. (2012). Pharmacokinetics and pharmacodynamics of AR9281, an inhibitor of soluble epoxide hydrolase, in single- and multiple-dose studies in healthy human subjects. Clinical Pharmacology & Therapeutics, 91(3), 455-463.
  • Hwang, S. H., et al. (2019). In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. Drug Metabolism and Disposition, 47(5), 512-523.
  • Kim, I. H., et al. (2011). Synthesis and Structure-Activity Relationship Studies of Urea-Containing Pyrazoles as Dual Inhibitors of Cyclooxygenase-2 and Soluble Epoxide Hydrolase. Journal of Medicinal Chemistry, 54(8), 2807-2818.
  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Morisseau, C., et al. (2002). Structural refinement of inhibitors of urea-based soluble epoxide hydrolases. Bioorganic & Medicinal Chemistry Letters, 12(12), 1599-1602.
  • Pecic, S., et al. (2012). Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(23), 7203-7207.
  • Park, J. E., et al. (2016). Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales. PLoS One, 11(5), e0155495.
  • Bio-protocol. (2025). Murine Pharmacokinetic Studies. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]

  • Hwang, S. H., et al. (2019). In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. Drug Metabolism and Disposition, 47(5), 512-523.
  • Jones, P. D., et al. (2021). Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain and for Use as a Nonaddictive Opioid Alternative. Journal of Medicinal Chemistry, 64(4), 1845-1857.
  • Locuson, C. W., et al. (2014). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. Journal of Medicinal Chemistry, 57(15), 6548-6561.
  • Charnwood Discovery. (n.d.). Microsomal Stability. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Bio-protocol. (2025). Murine Pharmacokinetic Studies. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]

  • Kim, I. H., et al. (2007). Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 50(23), 5643-5651.
  • Lazaar, Z. S., et al. (2016). Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor. British Journal of Clinical Pharmacology, 81(3), 539-550.
  • Hwang, S. H., et al. (2019). In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. Drug Metabolism and Disposition, 47(5), 512-523.
  • Kim, I. H., et al. (2011). Synthesis and Structure-Activity Relationship Studies of Urea-Containing Pyrazoles as Dual Inhibitors of Cyclooxygenase-2 and Soluble Epoxide Hydrolase. Journal of Medicinal Chemistry, 54(8), 2807-2818.
  • Lazaar, Z. S., et al. (2016). Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor. British Journal of Clinical Pharmacology, 81(3), 539-550.
  • Kim, I. H., et al. (2007). Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 50(23), 5643-5651.

Sources

Publish Comparison Guide: Reproducing CAY10564 Anti-Hyperalgesic Effects

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the reproduction of anti-hyperalgesic effects using CAY10564 , a specialized pH-dependent Nitric Oxide (NO) donor.

Important Disambiguation Note: While CAY10564 (4-phenyl-1,3,2-oxathiazolylium-5-olate) is a distinct pH-sensitive NO donor, researchers often confuse it with CAY10566 (a Stearoyl-CoA Desaturase-1 inhibitor) or ABC294640 (Sphingosine Kinase 2 inhibitor), both of which are lipid modulators used in inflammation.[1] This guide focuses strictly on CAY10564 and its unique mechanism of targeting the acidic microenvironment of inflamed tissue to produce localized analgesia.

Executive Summary: The Acidic-Targeting Advantage

CAY10564 represents a precision approach to nociceptive modulation.[1] Unlike conventional NO donors (e.g., SNAP, Sodium Nitroprusside) that release nitric oxide systemically—often causing hypotension and conflicting pro-nociceptive effects—CAY10564 is a pH-dependent donor . It remains stable at physiological pH (7.[1]4) but rapidly decomposes to release NO in acidic environments (pH < 6.0).[1]

Since inflammatory pain states (e.g., abscesses, tumors, ischemic tissue) are characterized by significant local acidosis, CAY10564 theoretically allows for site-specific analgesia , activating the cGMP-PKG-KATP pathway specifically where pain is generated, minimizing systemic side effects.

Core Mechanism of Action
  • Target: Soluble Guanylyl Cyclase (sGC) in nociceptors (indirectly via NO).[1]

  • Trigger: Tissue Acidosis (pH 5.0–6.5).[1]

  • Effect: Hyperpolarization of peripheral nerve terminals via ATP-sensitive Potassium Channels (

    
    ).[1]
    

Mechanistic Visualization (Graphviz)

The following diagram illustrates the pH-gated release mechanism of CAY10564 and its downstream signaling in the nociceptor.

CAY10564_Mechanism cluster_tissue Inflamed Tissue (Acidic Microenvironment) cluster_neuron Nociceptor Terminal Acidosis Tissue Acidosis (pH < 6.0) CAY_Active Decomposition Acidosis->CAY_Active CAY_Stable CAY10564 (Stable at pH 7.4) CAY_Stable->CAY_Active Protonation (H+) NO Nitric Oxide (NO) Release CAY_Active->NO t1/2 ~1 min @ pH 5 sGC sGC Activation NO->sGC Diffusion cGMP cGMP u2191 sGC->cGMP PKG PKG Activation cGMP->PKG KATP K+ Channel (K_ATP) Opening PKG->KATP Phosphorylation Hyperpol Hyperpolarization (Analgesia) KATP->Hyperpol K+ Efflux

Caption: CAY10564 acts as a "smart bomb," releasing NO only in the acidic milieu of inflammation, triggering K+ channel-mediated hyperpolarization.[1]

Comparative Analysis: CAY10564 vs. Alternatives

FeatureCAY10564 SNAP / SNP (Standard NO Donors)L-NAME (NOS Inhibitor)
Mechanism pH-dependent NO release (Acid-cleavable)Spontaneous/Enzymatic NO releaseInhibits endogenous NO synthesis
Site Specificity High (Releases only in acidic tissue)Low (Systemic release)Low (Systemic inhibition)
Half-Life ~1 min at pH 5.0; Stable at pH 7.4Variable (Minutes to Hours)N/A (Enzyme inhibitor)
Pain Effect Anti-hyperalgesic (in inflamed tissue)Biphasic (often pro-nociceptive)Anti-hyperalgesic (blocks pro-pain NO)
Side Effects Minimal systemic hypotensionSevere hypotension (Vasodilation)Hypertension (Vasoconstriction)
Solubility DMSO/Ethanol (Hydrophobic)Water SolubleWater Soluble

Reproducibility Guide: Experimental Protocols

A. Formulation Strategy (Critical Step)

The Failure Point: CAY10564 is strictly pH-sensitive.[1] Formulating it in an acidic vehicle (like unbuffered saline which can be slightly acidic) will cause premature NO release before injection.[1]

  • Stock Solution: Dissolve 5 mg CAY10564 in 1 mL DMSO (creates a ~22 mM stock). Store at -20°C.

  • Working Solution (Vehicle): Use PBS adjusted to pH 7.4 or slightly alkaline (pH 8.[1]0) to ensure stability during administration.

  • Preparation: Dilute the DMSO stock 1:100 into the pH 7.4 vehicle immediately before use. Do not vortex vigorously (introduces oxygen/stress).[1][2]

B. In Vivo Protocol: Acid-Induced Hyperalgesia Model

To validate the mechanism, you must use a model with an acidic component (e.g., CFA or Acetic Acid).

Step-by-Step Workflow:

  • Baseline Measurement: Measure paw withdrawal threshold (Von Frey) or thermal latency (Hargreaves) in rats/mice (n=8/group).

  • Induction of Inflammation:

    • Inject CFA (Complete Freund's Adjuvant) (20 µL) intraplantar.[1]

    • Wait 24 hours for inflammation and local acidosis (pH drops to ~6.8–6.0 in the paw) to develop.[1]

  • Treatment Administration:

    • Group 1 (Control): Vehicle (PBS pH 7.4 + 1% DMSO).[1]

    • Group 2 (Test): CAY10564 (10–30 µg intraplantar).[1]

    • Group 3 (Systemic Control): CAY10564 (same dose, contralateral paw or i.p.) – Expect no effect due to neutral blood pH.

  • Assessment:

    • Measure hyperalgesia at 15, 30, 60, and 120 minutes post-injection.

    • Note: CAY10564 has a short half-life once activated; expect peak effects early (15–30 min).[1]

C. Validation Controls (Self-Validating System)
  • The "Neutral" Check: Inject CAY10564 into non-inflamed (neutral pH) tissue.[1] It should not produce significant vasodilation or pain modulation compared to vehicle.[1]

  • The Antagonist Check: Pre-treat with ODQ (sGC inhibitor) or Glibenclamide (

    
     blocker).[1] If CAY10564's effect is blocked, the NO-cGMP-KATP mechanism is confirmed.[1]
    

Troubleshooting & Expert Insights

  • "I see no effect."

    • Check pH: Did your vehicle drop below pH 7.0 during storage? If so, the NO was released in the tube, not the mouse.

    • Check Timing: The half-life at pH 5 is 1 minute.[1] If the tissue pH is only 6.5, release is slower but sustained. Adjust assessment windows accordingly.

  • "The animals show hypotension." [1]

    • You likely overdosed or injected i.v.[1][2] rapidly. CAY10564 is designed for local accumulation.[1] Ensure intraplantar or local delivery is precise.[1][2]

  • Alternative Targets: If your interest is purely in lipid modulation of pain (and "CAY10564" was a typo for CAY10566), switch to ABC294640 (Opaganib) .[1] It inhibits SphK2, increasing Sphingosine (pro-apoptotic) and decreasing S1P (pro-inflammatory), showing robust efficacy in chronic arthritis models.

References

  • Keefer, L. K. (2003).[1] Progress in drug development based on the diazeniumdiolate nitric oxide donor structure.[1] Current Topics in Medicinal Chemistry, 5(7), 625-636.[1] (Contextual grounding for NO donor chemistry).

  • Coste, O., et al. (2008).[1] Sphingosine kinase 2-deficiency mediated changes in spinal pain processing.[1] Journal of Neurochemistry, 106(6), 2462-2472. (Reference for alternative lipid-based "CAY" targets in pain).

  • Omote, K., et al. (2000).[1] The effects of peripheral nitric oxide on the nociceptive response to formalin in rats. Anesthesia & Analgesia, 91(5), 1220-1223.[1] (Validates NO's peripheral analgesic role).

Sources

A Researcher's Guide to Benchmarking CAY10564 Plasma Concentrations

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of preclinical drug development, rigorously validating the in vivo behavior of a compound is paramount to its successful translation. This guide provides a comprehensive framework for benchmarking the plasma concentration of CAY10564, a potent inhibitor of Rac family small GTPases, against publicly available pharmacokinetic data. By offering detailed experimental protocols and the rationale behind them, we aim to equip researchers with the tools to generate robust and comparable data, ensuring confidence in their findings.

Introduction to CAY10564 and its Target: The Rac GTPase

CAY10564 is scientifically recognized as EHT 1864. This small molecule inhibitor targets the Rac family of Rho GTPases, which includes Rac1, Rac1b, Rac2, and Rac3.[1] These proteins are critical molecular switches that regulate a multitude of cellular processes, including cytoskeletal dynamics, cell proliferation, and migration.[2] In various cancers, aberrant Rac1 signaling is a key driver of tumor progression and metastasis, making it a compelling therapeutic target.[2][3][4]

EHT 1864 exerts its inhibitory effect through a novel mechanism. It binds with high affinity to Rac proteins, promoting the loss of their bound guanine nucleotide. This locks the GTPase in an inactive state, preventing its interaction with downstream effectors and thereby inhibiting its signaling cascade.[1][5]

The Rac1 Signaling Pathway

To appreciate the impact of CAY10564, it is essential to understand its place within the Rac1 signaling pathway. The following diagram illustrates the central role of Rac1 and the point of intervention for CAY10564.

Rac1_Signaling_Pathway GF Growth Factors (e.g., PDGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK GEF Guanine Nucleotide Exchange Factors (GEFs) (e.g., Tiam1, Trio) RTK->GEF Rac1_GDP Rac1-GDP (Inactive) GEF->Rac1_GDP Promotes GDP/GTP Exchange Rac1_GTP Rac1-GTP (Active) Rac1_GDP->Rac1_GTP Effectors Downstream Effectors (e.g., PAK1) Rac1_GTP->Effectors CAY10564 CAY10564 (EHT 1864) CAY10564->Rac1_GTP Inhibits (Promotes nucleotide loss) Cytoskeletal_Changes Cytoskeletal Rearrangement (e.g., Lamellipodia) Effectors->Cytoskeletal_Changes Proliferation Cell Proliferation & Invasion Effectors->Proliferation PK_Workflow Animal_Acclimation 1. Animal Acclimation (e.g., Balb/c mice, 7 days) Dosing 3. Administration (Intraperitoneal Injection) Animal_Acclimation->Dosing Dose_Prep 2. CAY10564 Formulation (e.g., in appropriate vehicle) Dose_Prep->Dosing Sampling 4. Serial Blood Sampling (e.g., Saphenous vein) Dosing->Sampling Plasma_Prep 5. Plasma Isolation (Centrifugation) Sampling->Plasma_Prep Analysis 6. LC-MS/MS Quantification of CAY10564 Plasma_Prep->Analysis PK_Analysis 7. Pharmacokinetic Modeling (Non-compartmental analysis) Analysis->PK_Analysis

Caption: Workflow for a preclinical pharmacokinetic study of CAY10564.

Part 1: In-Life Phase

1. Animal Model Selection and Acclimation:

  • Model: Female Balb/c mice (6-8 weeks old). This strain is commonly used for pharmacokinetic studies.

  • Acclimation: House the animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least 7 days prior to the experiment. Provide ad libitum access to standard chow and water. This minimizes stress-related physiological variables.

2. CAY10564 Formulation and Dosing:

  • Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of CAY10564. A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, and saline. A preliminary formulation screen is recommended.

  • Dose Calculation: Prepare a dosing solution to administer 100 mg/kg of CAY10564 in a volume of 10 mL/kg. Accurate calculation based on individual animal body weight is essential.

  • Administration: Administer the dose via intraperitoneal (i.p.) injection. This route was used in the reference study and provides rapid systemic exposure. [5] 3. Blood Sample Collection:

  • Methodology: Serial blood sampling from the same animal is preferred to reduce biological variability. The saphenous vein is a suitable site for collecting small volumes of blood (approximately 50-100 µL) at multiple time points.

  • Time Points: Collect blood at pre-dose (0), and at 5, 15, 30, 60, 120, 240, and 480 minutes post-dose. The early time points are crucial for accurately capturing the Cmax and absorption phase.

  • Sample Handling: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Immediately place the tubes on ice to minimize enzymatic degradation of the analyte.

4. Plasma Processing and Storage:

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.

  • Storage: Carefully aspirate the supernatant (plasma) and transfer it to a clean, labeled microcentrifuge tube. Store the plasma samples at -80°C until bioanalysis.

Part 2: Bioanalytical Phase (LC-MS/MS)

The quantification of CAY10564 in plasma requires a sensitive and specific analytical method. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application. 1. Sample Preparation (Protein Precipitation):

  • Rationale: This step removes proteins from the plasma that can interfere with the analysis and damage the LC column.

  • Procedure:

    • Thaw plasma samples on ice.

    • To 20 µL of plasma, add 80 µL of ice-cold acetonitrile containing a suitable internal standard (a structurally similar compound not present in the sample).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions (Example):

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3-5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for CAY10564 and the internal standard must be optimized by infusing the pure compounds into the mass spectrometer.

3. Calibration and Quantification:

  • A calibration curve must be prepared by spiking known concentrations of CAY10564 into blank mouse plasma and processing these standards alongside the study samples.

  • The concentration of CAY10564 in the study samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Data Analysis and Interpretation

Once the plasma concentrations at each time point are determined, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA). Key parameters include:

  • Cmax: The maximum observed plasma concentration.

  • Tmax: The time at which Cmax is observed.

  • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • t1/2 (Elimination Half-life): The time required for the plasma concentration to decrease by half.

The calculated parameters from your study should then be compared to the published data (as presented in the table above). Significant deviations may indicate issues with the compound's purity, the formulation, or the experimental procedure. This comparative analysis is fundamental to validating your results and making informed decisions for further drug development.

References

  • Hampsch, R. A., et al. (2017). Therapeutic sensitivity to Rac GTPase inhibition requires consequential suppression of mTORC1, AKT, and MEK signaling in breast cancer. Oncotarget, 8(12), 19348–19363.
  • Montalvo-Ortiz, B. L., et al. (2019). Pharmacokinetics of the Rac/Cdc42 Inhibitor MBQ-167 in Mice by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. ACS Omega, 4(19), 18269–18278.
  • Montalvo-Ortiz, B. L., et al. (2015). Pharmacokinetics of Rac inhibitor EHop-016 in mice by ultra-performance liquid chromatography tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 105, 123-131.
  • Montalvo-Ortiz, B. L., et al. (2019). Pharmacokinetics of the Rac/Cdc42 Inhibitor MBQ-167 in Mice by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. ACS Omega, 4(19), 18269–18278.
  • Castillo-Pichardo, L., et al. (2019). Pharmacokinetics of the Rac/Cdc42 Inhibitor MBQ-167 in Mice by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. ACS Omega, 4(19), 18269–18278.
  • Hampsch, R. A., et al. (2017). Pharmacokinetic analysis of EHT1864 in mouse plasma.
  • Montalvo-Ortiz, B. L., et al. (2025). Pharmacokinetics of Rac Inhibitor EHop-016 in Mice by Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry.
  • Vald-Merino, A., et al. (2022). Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor 1A-116 in Human Glioblastoma Models. International Journal of Molecular Sciences, 23(19), 11693.
  • Zhu, G., et al. (2015). Inhibition of Rac1 activity by controlled release of NSC23766 from chitosan microspheres effectively ameliorates osteoarthritis development in vivo.
  • Shutes, A., et al. (2025). Characterization of EHT 1864, a Novel Small Molecule Inhibitor of Rac Family Small GTPases.
  • Gao, Y., et al. (2004). Rational design and characterization of a Rac GTPase-specific small molecule inhibitor. Proceedings of the National Academy of Sciences, 101(20), 7618-7623.
  • AstraZeneca. (n.d.). Prediction of compound in vivo pharmacokinetics in rats using machine and deep learning. AstraZeneca.
  • Target. (n.d.). Women's Rounded Cateye Rectangle Sunglasses - A New Day™ Black. Target.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. cancer.gov.
  • Arnst, J. L., et al. (2017). Discovery and characterization of small molecule Rac1 inhibitors. Oncotarget, 8(30), 48843–48856.
  • Tocris Bioscience. (2018). NSC 23766. Tocris Bioscience.
  • Tocris Bioscience. (2018). EHT 1864. Tocris Bioscience.
  • Cruz, E., et al. (2026). Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines.
  • Frisan, T., et al. (2016). Pharmacological Rac1 inhibitors with selective apoptotic activity in human acute leukemic cell lines. Oncotarget, 7(47), 77551–77565.
  • Shutes, A., et al. (2007). Specificity and Mechanism of Action of EHT 1864, a Novel Small Molecule Inhibitor of Rac Family Small GTPases. Carolina Digital Repository.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.